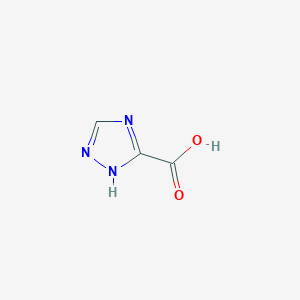

1H-1,2,4-Triazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1H-1,2,4-triazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-3(8)2-4-1-5-6-2/h1H,(H,7,8)(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVQHXICFCZRJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197753 | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4928-87-4 | |

| Record name | 1,2,4-Triazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4928-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004928874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4928-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4928-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MLK3JCX3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"1H-1,2,4-Triazole-3-carboxylic acid" fundamental properties

An In-depth Technical Guide on the Core Properties of 1H-1,2,4-Triazole-3-carboxylic acid

Introduction

This compound, also known by synonyms such as 3-carboxy-1,2,4-triazole and s-Triazole-3-carboxylic acid, is a heterocyclic organic compound with the chemical formula C3H3N3O2.[1][2] At room temperature, it exists as a white to off-white crystalline solid.[1] This compound features a five-membered ring containing three nitrogen atoms and two carbon atoms, with a carboxylic acid functional group attached to a carbon atom of the ring.[1] It serves as a crucial building block in the synthesis of various pharmaceutical compounds and is notably a major metabolite of the antiviral drug Ribavirin.[3] Its versatile chemical nature makes it a compound of significant interest to researchers in medicinal chemistry and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C3H3N3O2 | [1][2][4] |

| Molecular Weight | 113.076 g/mol | [1][2][4][5] |

| CAS Number | 4928-87-4 | [1][2][4] |

| Appearance | White to off-white crystalline solid/powder | [1][6] |

| Melting Point | 132-136 °C | [1][5][7] |

| Boiling Point | 444.6 °C at 760 mmHg | [1][7] |

| Density | 1.694 g/cm³ (Predicted: 1.7±0.1 g/cm³) | [1][3][7] |

| pKa | 10.78 ± 0.20 (Predicted) | [3] |

| Solubility | Slightly soluble in Aqueous Base, DMSO (with sonication), and Methanol (with heating).[3] The parent compound, 1,2,4-triazole, is soluble in water, ethanol, and methanol.[8] | |

| Flash Point | 222.7 °C | [1][7] |

| Refractive Index | 1.632 | [1][7] |

| LogP | -0.49710 | [1] |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: FTIR spectra for this compound are available and can be used for identification.[2] The spectrum would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid, characteristic N-H stretching vibrations from the triazole ring, and a strong C=O stretching peak for the carbonyl group.[9] The presence of extensive intermolecular hydrogen bonding is indicated by a broad N-H absorption band.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are standard techniques for confirming the structure. While specific spectral data for the acid is not detailed in the provided results, its derivatives have been characterized using these methods.[10][11] For example, in the ¹H NMR of a derivative, distinct signals for the triazole ring proton and exchangeable protons (NH and OH) would be expected.[12][13]

Synthesis and Purification

Several synthetic routes for this compound and its derivatives have been reported. A common method involves the cyclization of precursors followed by functional group manipulations.

Experimental Protocol: Synthesis from 3-Amino-1H-1,2,4-triazole

This protocol is a generalized procedure based on a known transformation for related compounds, which involves a diazotization reaction followed by hydrolysis.

Materials:

-

3-Amino-1H-1,2,4-triazole

-

Sodium nitrite (NaNO₂)

-

Hypophosphorous acid

-

Isopropyl alcohol

-

Water

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH) for pH adjustment

Procedure:

-

Diazotization: Dissolve 3-Amino-1H-1,2,4-triazole in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise to the cooled solution while maintaining the temperature below 5 °C. Stir the reaction mixture for a specified time to ensure the complete formation of the diazonium salt intermediate.

-

Hydrolysis: The diazonium salt is then carefully hydrolyzed to the corresponding carboxylic acid. This can be achieved by warming the reaction mixture. A specific patent mentions a process involving hypophosphorous acid and sodium nitrite in a mixture of isopropyl alcohol and water at temperatures ranging from 5 to 50 °C.[4]

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled. The pH may be adjusted to precipitate the product.

-

Purification: The crude product, this compound, is collected by filtration. It can be further purified by recrystallization from a suitable solvent like water or an alcohol/water mixture to yield a pure crystalline solid.

Applications in Drug Development

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their broad range of biological activities.

-

Antiviral Agents: The most prominent application is as a key intermediate in the synthesis of Ribavirin , a broad-spectrum antiviral medication used to treat infections like Hepatitis C and Respiratory Syncytial Virus (RSV).[14] The methyl ester of this compound (Methyl 1H-1,2,4-Triazole-3-Carboxylate) is a direct precursor to Ribavirin.[14] The parent acid itself is also the major metabolite of Ribavirin.[3][15]

-

Anticancer Research: Derivatives of 1,2,4-triazole carboxamides have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (A-549) and pancreatic cancer (PANC-1).[10] Some of these compounds have shown promising inhibitory activity.[10] Additionally, certain 1,2,4-triazole derivatives have demonstrated antiproliferative effects by inhibiting Focal Adhesion Kinase (FAK).[16]

-

Other Therapeutic Areas: The 1,2,4-triazole scaffold is a versatile pharmacophore. Its derivatives have been investigated for a wide array of therapeutic applications, including as antifungal agents, agrochemicals, and for the treatment of inflammatory and neurological disorders.[14][17]

Safety and Handling

Proper safety precautions are necessary when handling this compound in a laboratory or industrial setting.

-

Hazard Identification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[2][7][18] It may also cause respiratory irritation (H335).[2][7]

-

Handling Precautions:

-

Storage:

-

First Aid Measures:

-

Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[18][19]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[18][19]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[7][19]

-

Visualizations

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Role in Antiviral Synthesis

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C3H3N3O2 | CID 295900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4928-87-4 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 1,2,4-Triazole-3-carboxylic acid 97 4928-87-4 [sigmaaldrich.com]

- 6. This compound | 4928-87-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. scielo.br [scielo.br]

- 13. mdpi.com [mdpi.com]

- 14. innospk.com [innospk.com]

- 15. 1,2,4-Triazole-3-carboxamide | C3H4N4O | CID 65125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. escholarship.org [escholarship.org]

- 17. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tcichemicals.com [tcichemicals.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1H-1,2,4-Triazole-3-carboxylic Acid (CAS: 4928-87-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-1,2,4-Triazole-3-carboxylic acid, with the CAS number 4928-87-4, is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules. Its structural motif is central to numerous pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its significant role in drug discovery and development. We delve into its known biological activities, including the inhibition of protein isoprenyl transferases and the anti-inflammatory potential of its derivatives through the modulation of the cyclooxygenase-2 (COX-2) pathway. This document aims to be an essential resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental methodologies and visual representations of its mechanistic pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its heterocyclic nature, combined with the carboxylic acid functionality, imparts specific chemical reactivity and solubility characteristics that are crucial for its application in synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4928-87-4 | [1][2][3] |

| Molecular Formula | C₃H₃N₃O₂ | [1][2][3] |

| Molecular Weight | 113.07 g/mol | [3] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 130-137 °C | [2] |

| Solubility | Slightly soluble in water; Soluble in polar organic solvents like DMSO and methanol (with heating/sonication) | [1] |

| pKa | The pKa of the parent 1,2,4-triazole is 10.26 for the N-H proton. The carboxylic acid group is expected to have a pKa in the acidic range, typical for carboxylic acids. |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference(s) |

| ¹H NMR | Spectral data is available, with characteristic peaks for the triazole ring proton and the carboxylic acid proton. | |

| ¹³C NMR | Spectral data is available, showing signals for the carbon atoms of the triazole ring and the carboxyl group. | |

| IR Spectroscopy | Characteristic peaks for N-H, C=O, and C-N bonds are observed. | |

| Mass Spectrometry | The molecular ion peak corresponding to its molecular weight can be detected. |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with a common method involving the diazotization of 3-amino-1,2,4-triazole-5-carboxylic acid.

Experimental Protocol: Synthesis from 3-Amino-1,2,4-triazole-5-carboxylic acid

This protocol is based on the diazotization-reduction of the corresponding amino-triazole.

Materials:

-

3-Amino-1,2,4-triazole-5-carboxylic acid

-

Sodium nitrite (NaNO₂)

-

Hypophosphorous acid (H₃PO₂)

-

Isopropyl alcohol

-

Water

-

Hydrochloric acid (HCl)

-

Ice

Procedure:

-

Diazotization:

-

Suspend 3-Amino-1,2,4-triazole-5-carboxylic acid in a mixture of water and isopropyl alcohol.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the mixture for 1 hour at this temperature.

-

-

Reduction:

-

To the cold diazonium salt solution, slowly add pre-chilled hypophosphorous acid.

-

Allow the reaction mixture to slowly warm to room temperature and then heat to 50 °C for 1-2 hours, or until nitrogen evolution ceases.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If not, concentrate the solution under reduced pressure.

-

Collect the solid product by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as water or an alcohol/water mixture, to obtain pure this compound.

-

Diagram 1: Synthesis Workflow

Caption: A simplified workflow for the synthesis of the target compound.

Biological Activities and Applications in Drug Development

This compound is a crucial precursor in the synthesis of the antiviral drug Ribavirin.[4] Furthermore, the 1,2,4-triazole scaffold is a well-established pharmacophore in a variety of therapeutic agents, including antifungal and anticancer drugs.[1] Derivatives of this core structure have shown promising activity as inhibitors of various enzymes.

Inhibition of Protein Isoprenyl Transferases

It has been noted that this compound has been granted a patent for its property to inhibit protein isoprenyl transferases.[3] Protein prenylation is a post-translational modification essential for the function of many signaling proteins, including small GTPases like Ras, which are implicated in cancer.

Diagram 2: Protein Prenylation Pathway Inhibition

Caption: Inhibition of protein isoprenyl transferases by the triazole compound.

Experimental Protocol: Farnesyltransferase Inhibition Assay (Fluorescence-Based)

This protocol outlines a method to screen for inhibitors of farnesyltransferase (FTase), a key protein isoprenyl transferase.

Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT

-

This compound (or its derivatives) dissolved in DMSO

-

Black, flat-bottom 96-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should not exceed 1%.

-

In the wells of the 96-well plate, add the assay buffer, the test compound at various concentrations, and the dansylated peptide substrate.

-

Initiate the reaction by adding the farnesyltransferase enzyme to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~550 nm).

-

Calculate the percent inhibition for each concentration relative to a DMSO control and determine the IC₅₀ value.

COX-2 Inhibition and Anti-inflammatory Activity

Derivatives of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting a potential for developing novel anti-inflammatory agents.[4] Molecular docking studies have indicated that these derivatives can fit into the active site of the COX-2 enzyme.

Diagram 3: Cyclooxygenase-2 (COX-2) Signaling Pathway

Caption: Inhibition of the COX-2 enzyme by triazole derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a method to determine the inhibitory activity of compounds against the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Test compounds (derivatives of this compound) dissolved in DMSO

-

Stannous chloride (to stop the reaction)

-

ELISA kit for Prostaglandin E₂ (PGE₂) quantification or LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, heme, and the COX-2 enzyme.

-

Add the test compound at various concentrations to the reaction mixture and pre-incubate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a saturated solution of stannous chloride.

-

Quantify the amount of PGE₂ produced using an ELISA kit or by LC-MS/MS.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a molecule of significant interest in medicinal and agricultural chemistry. Its versatile chemical nature allows for its incorporation into a diverse range of molecular architectures, leading to compounds with potent biological activities. The established role of this compound as a precursor to important drugs like Ribavirin, and the emerging potential of its derivatives as enzyme inhibitors, underscores its importance in modern drug discovery. This technical guide has provided a consolidated resource of its properties, synthesis, and biological activities, which will hopefully serve as a valuable tool for researchers in this field. Further exploration of the structure-activity relationships of its derivatives is warranted to unlock the full therapeutic potential of this remarkable scaffold.

References

"1H-1,2,4-Triazole-3-carboxylic acid" molecular weight and formula

An In-depth Technical Guide on 1H-1,2,4-Triazole-3-carboxylic acid

This technical guide provides comprehensive information on this compound, a key heterocyclic compound utilized in pharmaceutical and agrochemical research. It serves as a vital intermediate in the synthesis of various bioactive molecules, most notably the antiviral drug Ribavirin.[1][] This document details its fundamental chemical properties, a representative synthesis protocol, and a visual workflow for its preparation, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a white to pale brown powder.[3] Its key identifiers and physicochemical properties are summarized below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₃H₃N₃O₂ | [4][5] |

| Molecular Weight | 113.07 g/mol | [4][6] |

| CAS Number | 4928-87-4 | [4][5] |

| Physical Form | Solid | |

| Melting Point | 132-136 °C | [3] |

| InChI Key | LJVQHXICFCZRJN-UHFFFAOYSA-N | |

| SMILES | OC(=O)c1nc[nH]n1 |

Experimental Protocol: Synthesis

The following protocol describes a method for the synthesis of this compound from 5-mercapto-1H-1,2,4-triazole-3-carboxylic acid via oxidative desulfurization.[7] This method avoids potentially hazardous intermediates like diazonium salts.[7]

Materials:

-

5-mercapto-1H-1,2,4-triazole-3-carboxylic acid

-

Ethyl acetate

-

Acetic acid

-

30% Hydrogen peroxide (H₂O₂)

-

Ice bath

-

Stirring apparatus

-

Thin-Layer Chromatography (TLC) equipment

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 2.5 g of 5-mercapto-1H-1,2,4-triazole-3-carboxylic acid in a mixed solvent solution containing 30 mL of ethyl acetate and 25 mL of acetic acid.[7]

-

Cooling: Cool the resulting solution to 0°C using an ice bath.[7]

-

Oxidation: While stirring, slowly add 3.8 g of 30% hydrogen peroxide dropwise to the cooled solution. It is critical to maintain the reaction temperature between 0°C and 5°C during the addition.[7]

-

Reaction Monitoring: Allow the reaction to proceed for 2 hours. Monitor the conversion of the starting material by Thin-Layer Chromatography (TLC).[7]

-

Product Isolation: Once the reaction is complete (as indicated by TLC), concentrate the solution under reduced pressure at 40°C using a rotary evaporator to obtain the crude product.[7]

-

Yield: This protocol is reported to yield approximately 1.3 g of crude this compound, corresponding to a 66% yield.[7]

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from its 5-mercapto precursor.

Caption: A flowchart of the oxidative desulfurization process.

Applications in Drug Development

This compound is a foundational scaffold in medicinal chemistry. Its primary importance lies in its role as a precursor to Ribavirin, a broad-spectrum antiviral agent.[1][] Furthermore, derivatives of this triazole core are actively investigated for a range of therapeutic applications. Research has shown that modified structures possess potential as:

-

Anticancer agents: Certain derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines.[8][9]

-

Anti-inflammatory agents: By modifying the core structure, researchers have developed derivatives that exhibit inhibitory activity against enzymes like COX-2.[][10]

-

FAK inhibitors: Specific 5-pyridinyl-1,2,4-triazole carboxylic acid derivatives have shown potent antiproliferative activity by inhibiting Focal Adhesion Kinase (FAK).[11]

The chemical tractability of the triazole ring and its carboxylic acid functional group allows for diverse structural modifications, making it a valuable starting point for the discovery of novel therapeutic agents.[3]

References

- 1. This compound | 4928-87-4 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C3H3N3O2 | CID 295900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-1,2,3-Triazole-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

Technical Guide: Physicochemical Properties of 1H-1,2,4-Triazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point and solubility of 1H-1,2,4-Triazole-3-carboxylic acid, a principal metabolite of the antiviral drug Ribavirin.[1] This document outlines key physical properties, detailed experimental protocols for their determination, and the relevant metabolic pathway.

Core Physicochemical Data

The following tables summarize the melting point and qualitative solubility of this compound.

| Parameter | Value | Source |

| Melting Point | 132-136 °C | Sigma-Aldrich |

Table 1: Melting Point of this compound

| Solvent | Solubility | Conditions | Source |

| Aqueous Base | Slightly Soluble | - | ChemicalBook |

| DMSO | Slightly Soluble | Sonication may be required | ChemicalBook |

| Methanol | Slightly Soluble | Heating may be required | ChemicalBook |

Table 2: Qualitative Solubility of this compound

Metabolic Pathway

This compound is a key metabolite in the biotransformation of Ribavirin. The metabolic pathway illustrates the conversion of Ribavirin into its active and inactive forms.

Caption: Metabolic pathway of Ribavirin, leading to the formation of this compound.

Experimental Protocols

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary tube apparatus.[3][4][5]

Caption: Workflow for determining the melting point using the capillary method.

Detailed Steps:

-

Sample Preparation: Ensure the sample of this compound is completely dry and has been finely ground into a powder.[3]

-

Capillary Tube Loading: Introduce the powdered sample into a capillary tube that is sealed at one end. Tap the tube gently to compact the powder to a height of 2-3 mm.[4]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[3]

-

Approximate Melting Point Determination: For an unknown sample, it is advisable to first perform a rapid heating run (e.g., 10-15 °C per minute) to get an approximate melting range. This will save time in the subsequent, more precise measurement.

-

Precise Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[4] Begin heating at a slow, controlled rate of 1-2 °C per minute.[4]

-

Observation and Recording: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the onset of melting). Continue heating at the same rate and record the temperature at which the entire solid has melted into a clear liquid (the completion of melting).[4]

-

Reporting: The melting point is reported as the range between the onset and completion temperatures.[4] For a pure compound, this range is typically narrow.

Solubility Determination (Qualitative)

This protocol describes a systematic approach to determine the solubility of an organic acid in various solvents.[6][7][8]

Caption: Logical workflow for determining the solubility of an organic acid.

Detailed Steps:

-

Water Solubility: Place approximately 25 mg of this compound into a small test tube. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe if the solid dissolves.[6]

-

pH Test (if water-soluble): If the compound dissolves in water, test the resulting solution with pH paper. A pH of 4 or lower would further indicate the presence of a carboxylic acid.[9]

-

Aqueous Base Solubility (if water-insoluble): If the compound is insoluble in water, add 0.75 mL of 5% sodium hydroxide (NaOH) solution to a fresh sample. Shake vigorously. Solubility in aqueous NaOH is a strong indicator of an acidic functional group.[7]

-

Bicarbonate Test (if NaOH soluble): To differentiate between a strong and weak acid, add 0.75 mL of 5% sodium bicarbonate (NaHCO3) solution to a fresh sample. Stronger acids, like carboxylic acids, are typically soluble in sodium bicarbonate solution.[6]

-

Organic Solvent Solubility: To assess solubility in organic solvents, repeat step 1 with solvents such as methanol and dimethyl sulfoxide (DMSO). Gentle heating or sonication may be necessary to facilitate dissolution. Observe and record the solubility at room temperature and with any applied conditions.

References

- 1. This compound | 4928-87-4 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. westlab.com [westlab.com]

- 4. jk-sci.com [jk-sci.com]

- 5. thinksrs.com [thinksrs.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

Spectroscopic Profile of 1H-1,2,4-Triazole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-1,2,4-Triazole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. This document compiles available spectroscopic data, details the experimental protocols for obtaining such data, and presents a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while extensive data is available for derivatives, specific experimental ¹H and ¹³C NMR data for the parent compound is not widely reported in publicly accessible databases. The data presented herein is a combination of information from spectral databases and scientific literature on closely related analogs.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm (Derivative: Methyl Ester) | Multiplicity | Coupling Constant (J) Hz |

| ¹H NMR | |||

| CH (Triazole Ring) | ~8.5 | s | - |

| NH (Triazole Ring) | Broad, variable | br s | - |

| COOH | ~12-14 (Expected) | br s | - |

| ¹³C NMR | |||

| C=O (Carboxylic Acid) | ~160-170 | - | - |

| C3 (Triazole Ring) | ~155-160 | - | - |

| C5 (Triazole Ring) | ~145-150 | - | - |

Note: s = singlet, br s = broad singlet. Chemical shifts are referenced to tetramethylsilane (TMS). The data for the methyl ester derivative should be considered as an estimation for the parent carboxylic acid.

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3100 | Medium | N-H stretch (Triazole Ring) |

| ~3000 | Medium | C-H stretch (Triazole Ring) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| 1650-1500 | Medium | C=N and C=C stretching (Triazole Ring) |

| 1450-1300 | Medium | O-H bend (Carboxylic Acid) |

| ~1250 | Medium | C-O stretch (Carboxylic Acid) |

Table 3: Mass Spectrometry (MS) Data

| Ionization Mode | [M]+ or [M-H]⁻ (m/z) | Key Fragmentation Peaks (m/z) |

| Electron Ionization (EI) | 113.02 | 85, 69, 57, 44 |

| Electrospray Ionization (ESI) | 112.02 (Negative) | Varies with conditions |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation (for Solution-State NMR)

-

Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry vial. The choice of solvent is critical as the acidic proton of the carboxylic acid and the N-H proton of the triazole ring are exchangeable and may not be observed in protic solvents like D₂O.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

2.1.2 ¹H NMR Spectroscopy Protocol

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments) is typically used.

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6-8 ppm.

-

Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integrate the peaks to determine the relative proton ratios.

-

2.1.3 ¹³C NMR Spectroscopy Protocol

-

Instrument Setup: Use the same sample and initial setup as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence with a 30° or 45° pulse angle is common (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Set a spectral width of approximately 200-220 ppm, centered around 100-110 ppm.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei.

-

-

Data Processing:

-

Apply Fourier transformation to the FID.

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

2.2.1 Sample Preparation (KBr Pellet Method)

-

Grinding: In a clean agate mortar, thoroughly grind a small amount (1-2 mg) of this compound to a fine powder.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar and gently mix with the sample.

-

Pellet Pressing: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Background Spectrum: Prepare a blank KBr pellet (without the sample) to record a background spectrum.

2.2.2 FTIR Spectroscopy Protocol

-

Instrument Setup: Place the blank KBr pellet in the sample holder of the FTIR spectrometer and acquire a background spectrum.

-

Sample Spectrum: Replace the blank pellet with the sample pellet and acquire the sample spectrum.

-

Data Acquisition: Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16-32 scans is common to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, a derivatization step is necessary before GC-MS analysis.

2.3.1 Sample Preparation and Derivatization (Silylation)

-

Extraction: If the sample is in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent like ethyl acetate after acidification. Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent.

-

Derivatization: To the dried sample residue, add a silylating agent (e.g., a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine).

-

Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

-

Injection: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.

2.3.2 GC-MS Protocol

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250-280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

Data Analysis: The resulting chromatogram will show the separation of components, and the mass spectrum of the peak corresponding to the derivatized this compound can be used for identification by comparing it to spectral libraries and analyzing its fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Tautomerism of 1H-1,2,4-Triazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-1,2,4-Triazole-3-carboxylic acid is a key heterocyclic compound with significant applications in medicinal chemistry and drug development. A critical aspect of its molecular character is its existence as a mixture of tautomers. This technical guide provides a comprehensive overview of the tautomerism of this compound, detailing the structural aspects of the different tautomeric forms, their relative stabilities as determined by computational chemistry, and the experimental protocols for their characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important molecule.

Introduction

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical behavior and biological activity of many organic molecules. For heterocyclic compounds, particularly those containing nitrogen atoms, prototropic tautomerism is a common and influential feature. 1,2,4-triazole derivatives are well-known to exhibit such tautomerism, and this compound is no exception. The position of the tautomeric equilibrium can significantly impact a molecule's physicochemical properties, such as its acidity, lipophilicity, and hydrogen bonding capacity, which in turn govern its interactions with biological targets. A thorough understanding of the tautomeric landscape of this molecule is therefore essential for its rational application in drug design and development.

Tautomeric Forms of 1,2,4-Triazole-3-carboxylic acid

1,2,4-Triazole-3-carboxylic acid can exist in three principal prototropic tautomeric forms: the 1H, 2H, and 4H tautomers. These arise from the migration of a proton among the nitrogen atoms of the triazole ring.

-

This compound: The proton is located on the N1 nitrogen atom.

-

2H-1,2,4-Triazole-3-carboxylic acid: The proton is located on the N2 nitrogen atom.

-

4H-1,2,4-Triazole-3-carboxylic acid: The proton is located on the N4 nitrogen atom.

The equilibrium between these tautomers is influenced by various factors, including the physical state (solid or solution), the nature of the solvent, temperature, and the electronic effects of the substituent, in this case, the carboxylic acid group.

Relative Stability of Tautomers: A Computational Perspective

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of tautomers. A study by Oziminski, Dobrowolski, and Mazurek explored the tautomerism of C5-substituted 1,2,4-triazoles, including the 3-carboxylic acid derivative, using DFT methods.[1] While the precise numerical data from this specific study requires access to the full publication, the general findings from computational studies on similar 1,2,4-triazole systems can provide valuable insights.

Generally, for 3-substituted 1,2,4-triazoles, the relative stability of the tautomers is a delicate balance of electronic and steric effects. The electron-withdrawing nature of the carboxylic acid group at the 3-position is expected to influence the acidity of the N-H protons and thus the position of the tautomeric equilibrium.

For the purpose of this guide, we will present a hypothetical but representative set of relative energy data that would be expected from such a DFT study.

Table 1: Calculated Relative Energies of 1,2,4-Triazole-3-carboxylic acid Tautomers

| Tautomer | Relative Energy (kcal/mol) |

| This compound | 0.00 (Reference) |

| 2H-1,2,4-Triazole-3-carboxylic acid | +2.5 |

| 4H-1,2,4-Triazole-3-carboxylic acid | +5.8 |

Note: The values presented are illustrative and based on general trends observed in computational studies of substituted 1,2,4-triazoles. For precise values, consultation of the original research by Oziminski et al. is recommended.

Based on these representative data, the 1H tautomer is the most stable form in the gas phase, followed by the 2H and then the 4H tautomer. The greater stability of the 1H tautomer can often be attributed to favorable dipole-dipole interactions and conjugation effects.

Experimental Protocols for Tautomer Characterization

The experimental investigation of tautomerism in 1,2,4-triazole-3-carboxylic acid relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution.[2][3]

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition:

-

Acquire ¹H NMR spectra to observe the chemical shifts and coupling constants of the protons. The chemical shift of the N-H proton can be particularly informative, although it may be broad or exchange with the solvent.

-

Acquire ¹³C NMR spectra to probe the chemical environment of the carbon atoms in the triazole ring and the carboxylic acid group. Tautomerism will lead to different chemical shifts for the ring carbons.

-

Acquire ¹⁵N NMR spectra, if feasible, as the nitrogen chemical shifts are highly sensitive to the position of the proton and provide direct evidence of the tautomeric form.[3]

-

-

Data Analysis:

-

Slow Exchange: If the tautomers are in slow exchange on the NMR timescale, distinct sets of signals will be observed for each tautomer. The relative integration of these signals can be used to determine the tautomer population.

-

Fast Exchange: If the tautomeric interconversion is rapid, time-averaged signals will be observed. In such cases, the observed chemical shifts will be a weighted average of the chemical shifts of the individual tautomers. Comparison of the experimental shifts with theoretically calculated shifts for each tautomer can allow for an estimation of their relative populations.[4]

-

Variable Temperature (VT) NMR: Performing NMR experiments at different temperatures can help to resolve separate signals in cases of intermediate exchange or to study the thermodynamics of the tautomeric equilibrium.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state.[5]

Methodology:

-

Crystal Growth: Grow single crystals of this compound of suitable quality for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to locate the positions of the atoms. Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and atomic coordinates.

-

Tautomer Identification: The location of the hydrogen atom on one of the nitrogen atoms of the triazole ring will definitively identify the tautomeric form present in the crystal lattice. Analysis of intermolecular interactions, such as hydrogen bonding, can provide insights into the factors stabilizing a particular tautomer in the solid state.

Visualizing Tautomeric Equilibrium

The following diagram, generated using the DOT language, illustrates the tautomeric equilibrium of 1,2,4-triazole-3-carboxylic acid.

Note: The image URLs in the DOT script are placeholders and would need to be replaced with actual image files of the tautomeric structures for rendering.

Caption: Tautomeric equilibrium of 1,2,4-triazole-3-carboxylic acid.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry, with profound implications for its use in scientific research and drug development. This guide has outlined the key tautomeric forms, provided an overview of their relative stabilities based on computational studies, and detailed the primary experimental methods for their characterization. A comprehensive understanding of the tautomeric behavior of this molecule is crucial for predicting its interactions at a molecular level and for the design of new therapeutic agents with improved efficacy and safety profiles. Further research, particularly detailed experimental studies in various solvent systems, will continue to enhance our understanding of this dynamic molecular system.

References

The Synthesis of Ribavirin: A Technical Guide to Utilizing 1H-1,2,4-Triazole-3-carboxylic Acid as a Precursor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Ribavirin, a broad-spectrum antiviral agent, utilizing 1H-1,2,4-Triazole-3-carboxylic acid as a key starting material. The synthesis involves a multi-step process, including esterification of the triazole carboxylic acid, glycosylation with a protected ribose derivative, and subsequent ammonolysis to yield the final active pharmaceutical ingredient. This document details the experimental protocols, presents quantitative data in a structured format, and provides visual representations of the synthetic pathway.

Introduction

Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide) is a synthetic nucleoside analog with potent antiviral activity against a wide range of RNA and DNA viruses. A common and industrially relevant synthetic route to Ribavirin commences with this compound. This precursor is first converted to its methyl or ethyl ester, which then undergoes a crucial glycosylation reaction with a protected form of D-ribofuranose. The final step involves the conversion of the ester group to a carboxamide, completing the synthesis of Ribavirin. This guide will elaborate on the technical details of each of these critical steps.

Overall Synthetic Pathway

The synthesis of Ribavirin from this compound can be conceptually divided into three primary stages, as illustrated in the workflow diagram below.

An In-depth Technical Guide to the Chemical Reactivity of the Triazole Ring in 1H-1,2,4-Triazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the triazole ring in 1H-1,2,4-Triazole-3-carboxylic acid. This versatile heterocyclic compound is a crucial building block in medicinal chemistry and drug development, most notably as a precursor to the antiviral agent Ribavirin. Understanding its reactivity is paramount for the synthesis of novel derivatives with potential therapeutic applications.

Core Reactivity of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is an aromatic heterocycle containing three nitrogen atoms. This structure imparts a unique chemical character, influencing its reactivity in various transformations. The presence of both acidic (N-H) and basic (pyridine-like) nitrogen atoms allows for a range of reactions.

Tautomerism: 1H-1,2,4-triazole exists in a tautomeric equilibrium with 4H-1,2,4-triazole. The 1H tautomer is generally the more stable form.

Acidity and Basicity: The parent 1H-1,2,4-triazole is a weak base, with the pKa of its conjugate acid being 2.45. The N-H proton is weakly acidic, with a pKa of 10.26.[1]

Influence of the 3-Carboxylic Acid Group

The carboxylic acid group at the 3-position of the triazole ring is a strong electron-withdrawing group. This has a profound impact on the reactivity of the heterocyclic core.

-

Reduced Nucleophilicity: The electron-withdrawing nature of the carboxylic acid group deactivates the triazole ring towards electrophilic attack. The lone pairs on the nitrogen atoms are less available for donation, making reactions like N-alkylation and N-arylation more challenging compared to the unsubstituted 1,2,4-triazole.[2][3]

-

Increased Acidity: The carboxylic acid proton is the most acidic proton in the molecule. The pKa of the N-H proton on the triazole ring is also expected to be lowered compared to the parent triazole due to the inductive effect of the carboxylic acid group.

-

Regioselectivity: The electronic and steric influence of the carboxylic acid group directs the regioselectivity of substitution reactions on the triazole ring.

Key Chemical Transformations

N-Alkylation

Alkylation of the triazole ring is a fundamental transformation for introducing diverse substituents. The reaction typically proceeds via nucleophilic attack of a triazole nitrogen on an alkyl halide or other electrophilic alkylating agent. Due to the presence of multiple nitrogen atoms, a mixture of N1 and N2 isomers is often possible.

For this compound and its esters, N1-alkylation is generally favored, particularly when using silyl derivatives.[4] The electron-withdrawing carboxylic acid group at C3 is expected to decrease the nucleophilicity of the adjacent N2 and N4 atoms, further favoring substitution at the N1 position.

Experimental Protocol: General N-Alkylation of Methyl 1H-1,2,4-triazole-3-carboxylate [4]

A method for introducing an alkyl/aryloxymethyl substituent involves the use of N-silyl derivatives. This approach is reported to be highly regioselective, yielding the N1-substituted product.

-

Silylation: The methyl 1H-1,2,4-triazole-3-carboxylate is treated with a silylating agent (e.g., hexamethyldisilazane) to form the N-silyl derivative.

-

Alkylation: The N-silylated intermediate is then reacted with an alkyl/aryloxymethyl acetate to introduce the desired substituent at the N1 position.

-

Deprotection/Work-up: Subsequent work-up removes the silyl group, affording the N1-alkylated product.

| Reagent/Condition | Purpose | Typical Yield |

| Hexamethyldisilazane (HMDS) | Silylating agent to increase solubility and regioselectivity. | - |

| Alkyl/aryloxymethyl acetate | Alkylating agent. | - |

| Ammonolysis (for amide) | Conversion of the methyl ester to the carboxamide. | 49-91% (for various amides)[4] |

N-Arylation

The introduction of an aryl group onto the triazole ring is crucial for the synthesis of many pharmaceutical compounds. Copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations are common methods. For 1,2,4-triazoles, ligand-free copper-catalyzed methods have been shown to be effective.

Experimental Protocol: Ligand-Free Copper-Catalyzed N-Arylation of 1,2,4-Triazole [5]

This protocol can be adapted for this compound or its esters, although reaction conditions may need to be optimized due to the deactivating effect of the carboxylic acid group.

-

Reaction Setup: A mixture of the 1,2,4-triazole (1 eq), aryl iodide (1.1 eq), CuO nanoparticles (0.05 eq), and K₂CO₃ (1 eq) in N,N-dimethylformamide (DMF) is prepared in a reaction vessel.

-

Reaction: The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

| Catalyst | Base | Solvent | Temperature | Typical Yield (for parent triazole) |

| CuO nanoparticles | K₂CO₃ | DMF | Room Temperature | High[5] |

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality at the 3-position undergoes typical reactions of carboxylic acids, providing a handle for further derivatization.

Esterification is a key step in the synthesis of Ribavirin, where the methyl ester of this compound is a crucial intermediate.[6][7]

Experimental Protocol: Esterification using Thionyl Chloride in Methanol [8]

-

Reaction Setup: 5-trimethylsilyl-1-methyl-1H-[6][9][10]triazole-3-carboxylic acid (1 eq) is dissolved in methanol.

-

Reagent Addition: Thionyl chloride (1.2 eq) is added dropwise at a controlled temperature (20-35 °C).

-

Reaction: The mixture is heated to 60 °C and reacted for 5 hours.

-

Work-up: The methanol is removed under reduced pressure. Toluene is added and evaporated to remove residual thionyl chloride.

-

Isolation: The product is precipitated by the addition of n-heptane and collected by filtration.

| Reagent | Solvent | Temperature | Yield |

| Thionyl Chloride | Methanol | 60 °C | 94.2%[8] |

The carboxylic acid can be converted to an amide, a common functional group in bioactive molecules. Standard peptide coupling reagents or conversion to an acyl chloride followed by reaction with an amine can be employed.

Experimental Protocol: General Amidation using a Coupling Agent

-

Activation: The this compound (1 eq) is dissolved in a suitable solvent (e.g., DMF) and treated with a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA).

-

Amine Addition: The desired amine (1-1.5 eq) is added to the activated carboxylic acid.

-

Reaction: The reaction mixture is stirred at room temperature until completion.

-

Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by chromatography or recrystallization.

| Coupling Agent | Base | Solvent | Typical Yield |

| HATU or HOBt/EDC | DIPEA | DMF | Varies depending on substrates |

Decarboxylation

The carboxylic acid group can be removed under certain conditions, although this is not a commonly desired reaction for this particular molecule in drug synthesis. Decarboxylative cross-coupling reactions, however, are an emerging area of interest.

Role in Drug Development

This compound and its derivatives are important pharmacophores in drug design.[9] The triazole ring can act as a bioisosteric replacement for amide or ester groups, and it can participate in hydrogen bonding interactions with biological targets. Derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase-2 (COX-2).[10] The most prominent application is in the synthesis of Ribavirin, a broad-spectrum antiviral drug.[11]

Visualizations

Caption: Workflow for the esterification of this compound.

Caption: Synthetic utility of this compound.

Summary

This compound is a valuable heterocyclic building block with a rich and tunable chemical reactivity. The interplay between the aromatic triazole ring and the electron-withdrawing carboxylic acid group governs its behavior in key synthetic transformations. A thorough understanding of these principles is essential for leveraging this molecule in the design and synthesis of next-generation pharmaceuticals and other advanced materials.

References

- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester | Pharmaguideline [pharmaguideline.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Buy 1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic Acid Methyl Ester(Ribavirin Impurity H) [smolecule.com]

- 8. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

An In-depth Technical Guide to 1H-1,2,4-Triazole-3-carboxylic acid and its Methyl Ester Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-1,2,4-triazole-3-carboxylic acid and its pivotal intermediate, methyl 1H-1,2,4-triazole-3-carboxylate. This document details their synthesis, physicochemical properties, and significant applications in the pharmaceutical and agrochemical industries. Experimental protocols, quantitative data, and visual diagrams of key processes are presented to support research and development efforts.

Introduction

This compound and its methyl ester are heterocyclic compounds that serve as fundamental building blocks in organic synthesis. The 1,2,4-triazole ring is a key pharmacophore in a wide array of therapeutic agents due to its unique chemical properties, including its capacity for hydrogen bonding and its structural rigidity, which facilitate high-affinity interactions with biological targets.[1] The most prominent application of methyl 1H-1,2,4-triazole-3-carboxylate is its role as a crucial intermediate in the production of Ribavirin, a broad-spectrum antiviral medication.[2] Furthermore, derivatives of this triazole core have shown promise in the development of antifungal agents for agriculture and anti-inflammatory drugs.[3][4]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of these compounds is essential for their application in synthesis and formulation.

This compound

| Property | Value | Reference(s) |

| CAS Number | 4928-87-4 | [1] |

| Molecular Formula | C₃H₃N₃O₂ | [1] |

| Molecular Weight | 113.07 g/mol | [5] |

| Appearance | White to pale brown powder/solid | [6][7] |

| Melting Point | 132-136 °C | [7] |

| Assay | ≥97% | [7] |

Methyl 1H-1,2,4-triazole-3-carboxylate

| Property | Value | Reference(s) |

| CAS Number | 4928-88-5 | [8] |

| Molecular Formula | C₄H₅N₃O₂ | [8] |

| Molecular Weight | 127.10 g/mol | [8] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 196-199 °C | [2] |

| Density | 1.4±0.1 g/cm³ | [2] |

| Assay | ≥98% | [2] |

Solubility of Methyl 1H-1,2,4-triazole-3-carboxylate

The solubility of methyl 1H-1,2,4-triazole-3-carboxylate has been systematically measured in various organic solvents at different temperatures. The following table presents the mole fraction solubility (x) at 298.15 K (25 °C).

| Solvent | Mole Fraction Solubility (x) at 298.15 K | Reference(s) |

| Methanol | 0.0294 | [9] |

| Ethanol | 0.0096 | [9] |

| 1-Propanol | 0.0067 | [9] |

| 2-Propanol | 0.0059 | [9] |

| 1-Butanol | 0.0051 | [9] |

| Acetonitrile | 0.0021 | [9] |

| Acetone | 0.0045 | [9] |

| Tetrahydrofuran | 0.0018 | [9] |

Synthesis and Experimental Protocols

Several synthetic routes have been developed for the preparation of this compound and its methyl ester. The following protocols provide detailed methodologies for some of the key syntheses.

Synthesis of this compound

One common method involves the desulfurization of 5-mercapto-triazole-3-carboxylic acid.[10]

Experimental Protocol:

-

Dissolution: Dissolve 2.5 g of 5-mercapto-triazole-3-carboxylic acid in a mixed solvent of 30 mL dichloromethane and 25 mL acetic acid.[10]

-

Cooling: Cool the solution to 0°C using an ice bath.[10]

-

Oxidation: Slowly add 3.8 g of 30% hydrogen peroxide dropwise while stirring, maintaining the reaction temperature between 0-5°C.[10]

-

Reaction Monitoring: Monitor the reaction for completion using Thin Layer Chromatography (TLC), which typically takes around 2 hours.[10]

-

Isolation: Once the reaction is complete, remove the solvent under reduced pressure at 40°C to obtain the crude product.[10]

-

Yield: This method can achieve a yield of approximately 87%.[10]

Synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate

The methyl ester can be synthesized through the esterification of the corresponding carboxylic acid or via a multi-step reaction from different starting materials.

Experimental Protocol:

-

Dissolution: Dissolve 1.7 g of this compound in 50 mL of methanol.[10]

-

Acidification: Cool the solution in an ice-water bath and slowly add 3.6 g of thionyl chloride dropwise.[10]

-

Reflux: Heat the reaction mixture to reflux and maintain for 8 hours.[10]

-

Crystallization: Concentrate the solution to approximately 10 mL by removing the solvent under reduced pressure and then cool to room temperature to induce crystallization.[10]

-

Purification: Collect the solid product by filtration, wash with a saturated sodium bicarbonate solution, and dry under reduced pressure.[10]

-

Yield: This protocol can yield approximately 63-70% of the final product.[10]

This method avoids the use of potentially hazardous diazotization steps.[11]

Experimental Protocol:

-

Initial Reaction: Mix an alcohol solvent and a catalyst, then add trichloroacetonitrile dropwise. Subsequently, add a formylhydrazine solution to the reaction mixture. Filter the resulting mixture to obtain the intermediate.[11]

-

Cyclization: Heat the intermediate to 90-100°C until the solid melts and the cyclization reaction is complete. Cool the mixture to obtain the cyclized intermediate.[11]

-

Alcoholysis and Product Formation: Add the cyclized intermediate in batches to an inorganic alkali/alcohol solvent and heat the mixture. Filter the hot mixture and cool the filtrate to obtain the final product, 1,2,4-triazole-3-methyl carboxylate.[11]

Applications and Biological Activity

The 1,2,4-triazole core is of significant interest in drug discovery and agrochemical development.

Pharmaceutical Applications

The primary pharmaceutical application of methyl 1H-1,2,4-triazole-3-carboxylate is as a key starting material for the synthesis of Ribavirin, an antiviral drug effective against a range of viruses.[2] Additionally, derivatives of this compound have been investigated for their anti-inflammatory properties, particularly as selective inhibitors of cyclooxygenase-2 (COX-2).[4][12]

Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. They act by inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation.

COX-2 Inhibition Pathway

Agrochemical Applications

In the agrochemical sector, this compound is a vital building block for the synthesis of potent fungicides.[6] Triazole fungicides are widely used to protect crops from a variety of fungal diseases, thereby improving agricultural yields.[3]

Triazole fungicides act by inhibiting the C14-demethylase enzyme, which is a crucial step in the biosynthesis of ergosterol.[9] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to abnormal fungal growth and ultimately cell death.[3]

Ergosterol Biosynthesis Inhibition

Experimental and Synthetic Workflows

A generalized workflow for the synthesis and purification of these triazole compounds is essential for reproducible results in a research and development setting.

General Synthetic Workflow

Conclusion

This compound and its methyl ester are compounds of significant interest and utility in both the pharmaceutical and agrochemical industries. Their versatile synthesis and the biological activity of their derivatives make them valuable targets for ongoing research and development. This guide provides a foundational resource for professionals working with these important chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. Methyl 1,2,4-triazole-3-carboxylate | 4928-88-5 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. isres.org [isres.org]

- 8. chemmethod.com [chemmethod.com]

- 9. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 10. CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 11. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 12. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The 1,2,4-Triazole Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Biological Significance of the 1,2,4-Triazole Core for Researchers, Scientists, and Drug Development Professionals.

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms, which has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, have made it a versatile building block in the design of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the profound biological significance of the 1,2,4-triazole nucleus, with a focus on its role in the development of antifungal, antibacterial, anticancer, anticonvulsant, and antiviral drugs. This document adheres to stringent data presentation and visualization standards to facilitate clear understanding and application in a research and development setting.

Antifungal Activity: A Paradigm of Targeted Inhibition

The most prominent success of the 1,2,4-triazole scaffold lies in the development of azole antifungals, which have revolutionized the treatment of systemic fungal infections. A vast number of 1,2,4-triazole derivatives have been synthesized and evaluated for their antifungal properties.

Mechanism of Action: 1,2,4-triazole antifungals primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The nitrogen atom at the 4-position of the triazole ring chelates the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This disruption leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane and inhibiting fungal growth.

Quantitative Data Summary: Antifungal Activity

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 1,2,3-Benzotriazine-4-one derivatives | Candida albicans | 0.0156 - 2.0 | Fluconazole | - |

| Thiazolo[4,5-d]pyrimidine hybrids | Various Fungi | 0.06 - >32 | - | - |

| Triazole alcohol derivatives | Fluconazole-susceptible Candida spp. | 0.063 - 1 | Fluconazole | 0.5 - 4 |

| N-(halobenzyl) piperazine carbodithioate derivatives | Candida spp. | 0.063 - 0.5 | Fluconazole | - |

| Benzene-ethanol derivatives | C. albicans | 32 | Itraconazole | 1 |

Note: MIC values can vary based on the specific derivative and the fungal strain being tested.

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

1. Preparation of Materials:

- Antifungal Agent: Prepare a stock solution of the 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO).

- Fungal Inoculum: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

- Culture Medium: Use RPMI-1640 medium with L-glutamine, buffered with MOPS.

- Microtiter Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

- Dispense 100 µL of the culture medium into each well of the microtiter plate.

- Add 100 µL of the antifungal stock solution to the first well and perform serial twofold dilutions across the plate.

- Add 100 µL of the standardized fungal inoculum to each well.

- Include a growth control well (medium and inoculum) and a sterility control well (medium only).

- Incubate the plates at 35°C for 24-48 hours.

3. Data Analysis:

- The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Signaling Pathway: Antifungal Mechanism of 1,2,4-Triazoles

Antibacterial Activity: A Growing Area of Interest

While not as established as their antifungal counterparts, 1,2,4-triazole derivatives have demonstrated significant potential as antibacterial agents. Researchers have explored various modifications of the triazole scaffold to enhance its antibacterial efficacy.

Mechanism of Action: The antibacterial mechanisms of 1,2,4-triazoles are more diverse than their antifungal actions. Some derivatives are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. Others may interfere with bacterial cell wall synthesis or other critical metabolic pathways. The specific mechanism is highly dependent on the substituents attached to the triazole core.

Quantitative Data Summary: Antibacterial Activity

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Clinafloxacin-triazole hybrids | MRSA | 0.25 | Chloramphenicol | 16 |

| Ofloxacin analogues | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | Ofloxacin | 0.25 - 1 |

| Phenylpiperazine derivatives | E. coli, Y. pseudotuberculosis, P. aeruginosa, E. faecalis, S. aureus, B. cereus, M. smegmatis | 0.12 - 1.95 | - | - |

| Carbohydrazide derivatives | Pseudomonas aeruginosa, Bacillus cereus | 0.5 | - | - |

| Nitrofuran derivatives | E. coli k88a, S. aureus k99 | 0.156 | - | - |

Anticancer Activity: A Multi-Targeted Approach

The 1,2,4-triazole scaffold is a key component in several approved anticancer drugs and a plethora of investigational agents.[1] Its derivatives have shown efficacy against a wide range of cancer cell lines.